4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide
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Overview
Description
4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide is a complex organic compound with a unique structure that includes a butoxy group, a dioxidotetrahydrothiophenyl group, and a propan-2-ylbenzyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the butoxy group: This can be achieved through the reaction of butanol with an appropriate benzyl halide under basic conditions.
Introduction of the dioxidotetrahydrothiophenyl group: This step involves the oxidation of a tetrahydrothiophene derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the propan-2-ylbenzyl group: This can be done through a Friedel-Crafts alkylation reaction using propan-2-ylbenzyl chloride and a suitable catalyst like aluminum chloride.
Formation of the benzamide core: The final step involves the reaction of the intermediate product with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various alkoxy derivatives.
Scientific Research Applications
4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The dioxidotetrahydrothiophenyl group is known to interact with thiol-containing enzymes, potentially inhibiting their activity. The benzamide core can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(methyl)benzyl]benzamide
- 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(ethyl)benzyl]benzamide
- 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(tert-butyl)benzyl]benzamide
Uniqueness
4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide is unique due to the presence of the propan-2-ylbenzyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H33NO4S |
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Molecular Weight |
443.6 g/mol |
IUPAC Name |
4-butoxy-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C25H33NO4S/c1-4-5-15-30-24-12-10-22(11-13-24)25(27)26(23-14-16-31(28,29)18-23)17-20-6-8-21(9-7-20)19(2)3/h6-13,19,23H,4-5,14-18H2,1-3H3 |
InChI Key |
ZZVNXOFTPOLVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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